molecular formula C17H15NO4S2 B1426588 Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate CAS No. 1104631-31-3

Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate

Cat. No.: B1426588
CAS No.: 1104631-31-3
M. Wt: 361.4 g/mol
InChI Key: FWKZILRQEFMVRR-UHFFFAOYSA-N
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Description

Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate is an organic compound with the molecular formula C17H15NO4S2 It is a derivative of benzoic acid and benzothiophene, featuring a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate typically involves the following steps:

    Formation of the Benzothiophene Derivative: The starting material, 3-methylbenzothiophene, is synthesized through a Friedel-Crafts acylation reaction.

    Sulfamoylation: The benzothiophene derivative undergoes sulfamoylation using sulfamoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the sulfamoyl derivative with methyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced forms of the sulfamoyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The benzothiophene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-methyl-1-benzothiophen-2-yl)amino]benzoate
  • Methyl 4-[(3-methyl-1-benzothiophen-2-yl)carbamoyl]benzoate
  • Methyl 4-[(3-methyl-1-benzothiophen-2-yl)thio]benzoate

Uniqueness

Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the benzothiophene and benzoate moieties also contributes to its unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-11-14-5-3-4-6-15(14)23-16(11)18-24(20,21)13-9-7-12(8-10-13)17(19)22-2/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKZILRQEFMVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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